4-Fluorobutyl methanesulfonate

CAS No.: 592-61-0

Cat. No.: VC8368156

Molecular Formula: C5H11FO3S

Molecular Weight: 170.2 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 592-61-0 |

|---|---|

| Molecular Formula | C5H11FO3S |

| Molecular Weight | 170.2 g/mol |

| IUPAC Name | 4-fluorobutyl methanesulfonate |

| Standard InChI | InChI=1S/C5H11FO3S/c1-10(7,8)9-5-3-2-4-6/h2-5H2,1H3 |

| Standard InChI Key | ZCFWEKWCFXVHSA-UHFFFAOYSA-N |

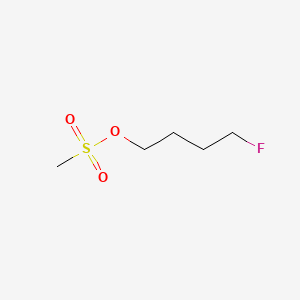

| SMILES | CS(=O)(=O)OCCCCF |

| Canonical SMILES | CS(=O)(=O)OCCCCF |

Introduction

Chemical Identity and Structural Properties

4-Fluorobutyl methanesulfonate belongs to the class of alkyl methanesulfonates, distinguished by a fluorine atom at the terminal position of a four-carbon chain. The compound’s structure comprises a butyl group with a fluorine atom at the 4-position, esterified with methanesulfonic acid.

Molecular and Physicochemical Characteristics

The compound’s molecular weight is 174.21 g/mol, with a density of approximately 1.25 g/cm³. It is typically a colorless to pale yellow liquid at room temperature, soluble in polar aprotic solvents such as dimethyl sulfoxide (DMSO) and acetonitrile but sparingly soluble in water. Key physicochemical properties are summarized in Table 1.

Table 1: Physicochemical Properties of 4-Fluorobutyl Methanesulfonate

| Property | Value |

|---|---|

| Molecular Formula | C5H11FO3S |

| Molecular Weight | 174.21 g/mol |

| Boiling Point | 215–220°C (estimated) |

| Density | 1.25 g/cm³ |

| Solubility in Water | <1 g/L (20°C) |

| LogP (Partition Coefficient) | 1.8 (calculated) |

The fluorine atom enhances the compound’s stability against hydrolysis compared to non-fluorinated analogs, while the methanesulfonate group acts as an excellent leaving group in nucleophilic substitution reactions.

Synthetic Methodologies

Laboratory-Scale Synthesis

The most common synthesis involves the reaction of 4-fluorobutanol with methanesulfonyl chloride in the presence of a tertiary amine base, such as triethylamine:

Key Steps:

-

Base Activation: Triethylamine neutralizes HCl, driving the reaction to completion.

-

Esterification: The hydroxyl group of 4-fluorobutanol attacks the electrophilic sulfur atom in methanesulfonyl chloride, forming the ester bond.

-

Purification: The product is isolated via fractional distillation or column chromatography.

Industrial Production

Industrial processes optimize yield and purity through continuous flow reactors, which enhance heat transfer and reduce side reactions. Automated systems control stoichiometric ratios and reaction temperatures (typically 0–25°C), achieving yields exceeding 85%.

Reactivity and Reaction Mechanisms

Nucleophilic Substitution

The methanesulfonate group’s superior leaving ability facilitates SN2 reactions with nucleophiles (e.g., azides, thiols):

Common Nucleophiles and Products:

-

Sodium Azide (NaN₃): Yields 4-fluorobutyl azide, a precursor to amines.

-

Potassium Cyanide (KCN): Forms 4-fluorobutanenitrile, used in heterocycle synthesis.

Hydrolysis

Under acidic or basic conditions, the compound hydrolyzes to 4-fluorobutanol and methanesulfonic acid:

Kinetics: Hydrolysis rates are pH-dependent, with base-catalyzed reactions proceeding faster due to the increased nucleophilicity of hydroxide ions.

Applications in Pharmaceutical and Material Science

Drug Intermediate

The compound’s ability to introduce fluorine into molecules enhances drug bioavailability and metabolic stability. For example, it is used in the synthesis of:

-

Anticancer Agents: Fluorinated alkyl chains improve cell membrane permeability.

-

Antiviral Prodrugs: Controlled hydrolysis enables targeted release of active compounds.

Fluorinated Polymers

4-Fluorobutyl methanesulfonate serves as a monomer in polymer synthesis, imparting resistance to solvents and thermal degradation. Applications include:

-

Electrolyte Membranes: Fluorinated polymers in fuel cells exhibit high proton conductivity.

-

Protective Coatings: Enhanced durability in industrial equipment.

Table 2: Industrial Applications of 4-Fluorobutyl Methanesulfonate

| Industry | Application | Benefit |

|---|---|---|

| Pharmaceuticals | Alkylating agent | Enhanced drug stability |

| Materials Science | Polymer synthesis | Thermal/chemical resistance |

| Agrochemicals | Surfactant production | Improved formulation stability |

Comparative Analysis with Analogous Compounds

Table 3: Comparison of Methanesulfonate Esters

| Compound | Reactivity | Stability | Applications |

|---|---|---|---|

| Methyl Methanesulfonate | High | Low | DNA alkylation studies |

| Ethyl Methanesulfonate | Moderate | Moderate | Organic synthesis |

| 4-Fluorobutyl Methanesulfonate | Moderate | High | Pharmaceuticals, polymers |

The fluorine substituent in 4-fluorobutyl methanesulfonate confers higher chemical stability than non-fluorinated analogs, making it preferable for long-term storage and industrial processes.

Recent Advances and Future Directions

Recent studies explore green chemistry approaches, such as enzymatic catalysis, to synthesize the compound with reduced environmental impact. Additionally, its role in nanoparticle drug delivery systems is under investigation, leveraging controlled hydrolysis for timed drug release.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume